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Compound of Interest

Compound Name: Divinyl tetramethyldisiloxane

Cat. No.: B8804842 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth overview of the primary synthesis routes for 1,1,3,3-

tetramethyl-1,3-divinyldisiloxane, a key organosilicon compound utilized in polymer chemistry

and as a ligand in organometallic catalysis. The document details two principal synthetic

pathways: the hydrolysis of vinyl-substituted silanes and the Grignard reaction of

vinylmagnesium halides with dichlorodimethylsilane. Each method is presented with a

comprehensive experimental protocol, quantitative data, and a visual representation of the

workflow. This guide is intended to equip researchers and professionals in chemical synthesis

and drug development with the necessary information to produce and characterize this

versatile compound.

Introduction
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane, often abbreviated as M₂Vi, is a colorless liquid with

the chemical formula O(Si(CH₃)₂CH=CH₂)₂.[1] Its bifunctional nature, possessing both reactive

vinyl groups and a flexible siloxane backbone, makes it a valuable precursor in the synthesis of

silicone-based polymers and as a ligand in catalysis, notably as a component of Karstedt's

catalyst.[1] This guide explores the core synthetic methodologies for obtaining this compound,

providing detailed experimental procedures and comparative data to aid in laboratory-scale

production.
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Synthesis Route 1: Hydrolysis of
Vinyldimethylalkoxysilane
The hydrolysis of vinyl-substituted alkoxysilanes represents a direct and historically significant

method for the preparation of 1,1,3,3-tetramethyl-1,3-divinyldisiloxane. The first reported

synthesis utilized the hydrolysis of vinyldimethylmethoxysilane.[1] This approach involves the

controlled reaction of the alkoxysilane with water, often in the presence of an acid or base

catalyst, to yield the corresponding disiloxane.

Experimental Protocol
While the seminal work provides the basis for this method, detailed contemporary experimental

protocols are not readily available in the public domain. The following procedure is a

representative method based on the general principles of silane hydrolysis.

Materials:

Vinyldimethylmethoxysilane

Deionized water

Hydrochloric acid (catalyst)

Diethyl ether (solvent)

Anhydrous sodium sulfate (drying agent)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of

vinyldimethylmethoxysilane in diethyl ether is prepared.

A stoichiometric amount of deionized water with a catalytic amount of hydrochloric acid is

added dropwise to the silane solution with vigorous stirring at room temperature.

The reaction mixture is stirred for several hours to ensure complete hydrolysis. The progress

of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography
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(TLC).

Upon completion, the organic layer is separated, washed with a saturated sodium

bicarbonate solution to neutralize the acid catalyst, and then with brine.

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is

removed under reduced pressure using a rotary evaporator.

The crude product is purified by fractional distillation to yield pure 1,1,3,3-tetramethyl-1,3-

divinyldisiloxane.

Reaction Data
Parameter Value

Reactants Vinyldimethylmethoxysilane, Water

Catalyst Hydrochloric acid

Solvent Diethyl ether

Reaction Temperature Room Temperature

Reaction Time 2-4 hours (typical)

Yield Moderate to high (dependent on conditions)

Purification Fractional distillation

Synthesis Workflow

Reaction

Workup & Purification

Vinyldimethylmethoxysilane Reaction in Diethyl Ether

Water + HCl (cat.)

Neutralization (NaHCO3)
Crude Product

Washing (Brine) Drying (Na2SO4) Filtration Solvent Evaporation Fractional Distillation 1,1,3,3-Tetramethyl-
1,3-divinyldisiloxane
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Hydrolysis Synthesis Workflow

Synthesis Route 2: Grignard Reaction
An alternative and versatile approach for the synthesis of 1,1,3,3-tetramethyl-1,3-

divinyldisiloxane involves the use of a Grignard reagent. This method typically employs the

reaction of vinylmagnesium bromide or chloride with dichlorodimethylsilane. The Grignard

reagent acts as a nucleophile, displacing the chloride ions on the silicon atom to form the

desired silicon-carbon bonds. Subsequent hydrolysis of the intermediate species yields the

final disiloxane product.

Experimental Protocol
The following is a representative experimental protocol derived from analogous Grignard

reactions with chlorosilanes.

Materials:

Magnesium turnings

Vinyl bromide or vinyl chloride

Anhydrous tetrahydrofuran (THF)

Dichlorodimethylsilane

Saturated aqueous ammonium chloride solution

Anhydrous sodium sulfate

Procedure:

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux

condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small

crystal of iodine can be added as an initiator. A solution of vinyl bromide in anhydrous THF is

added dropwise to the magnesium turnings. The reaction is initiated with gentle heating, and

the addition is continued at a rate that maintains a gentle reflux. After the addition is
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complete, the mixture is refluxed for an additional hour to ensure complete formation of the

vinylmagnesium bromide.

Reaction with Dichlorodimethylsilane: The Grignard solution is cooled in an ice bath. A

solution of dichlorodimethylsilane in anhydrous THF is added dropwise to the cooled

Grignard reagent with vigorous stirring. The reaction is exothermic and the temperature

should be maintained below 10 °C.

Hydrolysis and Workup: After the addition is complete, the reaction mixture is stirred for an

additional hour at room temperature. The reaction is then quenched by the slow, dropwise

addition of a saturated aqueous ammonium chloride solution.

The organic layer is decanted, and the aqueous layer is extracted with diethyl ether. The

combined organic layers are washed with brine.

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is

removed by rotary evaporation.

The resulting crude product is purified by fractional distillation under reduced pressure.

Reaction Data
Parameter Value

Reactants
Magnesium, Vinyl Bromide,

Dichlorodimethylsilane

Solvent Anhydrous Tetrahydrofuran (THF)

Reaction Temperature 0-10 °C (for Grignard addition)

Reaction Time 2-3 hours

Yield High

Purification Fractional distillation

Synthesis Pathway
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Mg
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[Intermediate]
Cl-Si(CH3)2-Cl
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Grignard Reaction Pathway

Industrial Synthesis Route
For large-scale industrial production, a multi-step process has been developed, as outlined in

Chinese patent CN102718788A.[2] This process involves the initial synthesis from

dimethyldiethoxysilane and metallic sodium with vinyl chloride, followed by neutralization,

hydrolysis, and finally, rectification to obtain the pure product.

Process Overview
Synthesis: Dimethyldiethoxysilane is reacted with metallic sodium and vinyl chloride at

elevated temperatures (100-110 °C).[2]

Neutralization: The reaction product is neutralized with dimethyldichlorosilane.

Centrifugal Drying: The mixture undergoes centrifugal drying under a nitrogen atmosphere.

Acid Hydrolysis: The liquid from the centrifugation step is hydrolyzed with hydrochloric acid

at 30-50 °C to form the crude 1,1,3,3-tetramethyl-1,3-divinyldisiloxane.[2]

Rectification: The crude product is purified by rectification to yield the final product.

Industrial Process Flow
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Dimethyldiethoxysilane +
Na + Vinyl Chloride

Synthesis
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Acid Hydrolysis
(30-50 °C)

Rectification

Pure Product
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Industrial Synthesis Process

Characterization Data
The identity and purity of the synthesized 1,1,3,3-tetramethyl-1,3-divinyldisiloxane can be

confirmed by various spectroscopic techniques.
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Property Value Reference

Appearance Colorless liquid [1]

Molecular Formula C₈H₁₈OSi₂ [1]

Molar Mass 186.40 g/mol [1]

Boiling Point 139 °C [1]

Density 0.811 g/cm³ [1]

¹H NMR (CDCl₃)

δ 6.12 (dd, 2H, Si-CH=), 5.93

(dd, 2H, =CH₂ trans), 5.73 (dd,

2H, =CH₂ cis), 0.14 (s, 12H,

Si-CH₃)

[3]

IR Spectrum

Key peaks include C-H stretch

(vinyl), C=C stretch, Si-O-Si

stretch, and Si-CH₃

deformation.

[4]

Conclusion
This technical guide has detailed the primary synthetic routes for 1,1,3,3-tetramethyl-1,3-

divinyldisiloxane, providing experimental protocols and comparative data for laboratory and

industrial-scale production. The choice of synthesis route will depend on the available starting

materials, desired scale, and specific purity requirements. The provided characterization data

serves as a benchmark for confirming the identity and quality of the synthesized product. This

comprehensive overview is intended to be a valuable resource for researchers and

professionals engaged in the synthesis and application of this important organosilicon

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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